molecular formula C14H21N B2545101 (4-Phenylcycloheptyl)methanamine CAS No. 2344681-44-1

(4-Phenylcycloheptyl)methanamine

Cat. No.: B2545101
CAS No.: 2344681-44-1
M. Wt: 203.329
InChI Key: DEAAXVQUTRZMJL-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry and Cycloheptane (B1346806) Derivatives

Amines are fundamental organic compounds, characterized by the presence of a nitrogen atom with a lone pair of electrons, which renders them basic and nucleophilic. nih.gov This reactivity makes them crucial functional groups in a vast array of biologically active molecules, including hormones, neurotransmitters, and a significant percentage of pharmaceutical drugs. nih.govmdpi.com The amine group's ability to form hydrogen bonds and participate in ionic interactions is central to its role in molecular recognition at biological targets.

The cycloheptane ring, a seven-membered carbocycle, is a less common structural motif in medicinal chemistry compared to its smaller cyclohexane (B81311) and cyclopentane (B165970) counterparts. nih.gov However, its inherent three-dimensionality and conformational flexibility offer a unique scaffold for the spatial presentation of pharmacophoric features. The incorporation of a phenyl group onto the cycloheptane ring, as seen in (4-Phenylcycloheptyl)methanamine, introduces aromaticity and the potential for pi-stacking interactions, further diversifying the possible binding modes of the molecule. The combination of the cycloheptyl ring and the aminomethyl group creates a specific spatial arrangement of functional groups that is of interest in the design of novel bioactive compounds.

Overview of Research Trajectories for Novel Amine Scaffolds

The quest for new drugs has spurred significant research into the development of novel amine scaffolds. thieme-connect.comrsc.org Traditional drug discovery often relied on modifications of known natural products or existing synthetic drugs. However, modern approaches increasingly focus on the exploration of novel chemical space to identify unprecedented molecular architectures with desired biological activities. rsc.org This has led to the development of innovative synthetic methodologies to create diverse libraries of amine-containing compounds. thieme-connect.com

A key trajectory in this area is the use of "privileged scaffolds," which are molecular frameworks that are able to bind to multiple biological targets. The development of derivatives based on these scaffolds is a common strategy in medicinal chemistry. nih.gov Furthermore, there is a growing interest in the synthesis of three-dimensional fragments for fragment-based drug discovery, as these can offer improved physicochemical properties and selectivity compared to flatter aromatic systems. nih.gov The design of molecules like this compound aligns with this trend, offering a non-flat, conformationally flexible scaffold.

Scope and Academic Relevance of Studying this compound

The academic relevance of studying this compound lies in its potential to contribute to the understanding of structure-activity relationships (SAR) for a relatively underexplored class of compounds. Research on analogous structures, such as phenylcyclohexylamines, has revealed potent biological activities, including the inhibition of neurotransmitter reuptake. nih.govresearchgate.net

By investigating the synthesis, conformational preferences, and biological activity of this compound and its derivatives, researchers can gain valuable insights into how the seven-membered ring influences the compound's properties compared to the more common six-membered rings. This knowledge can inform the design of future therapeutic agents with potentially improved efficacy, selectivity, or pharmacokinetic profiles. The study of this specific molecule, therefore, serves as a case study in the broader endeavor to expand the toolkit of medicinal chemists and to explore the frontiers of chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenylcycloheptyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c15-11-12-5-4-8-14(10-9-12)13-6-2-1-3-7-13/h1-3,6-7,12,14H,4-5,8-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAAXVQUTRZMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC(C1)C2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Phenylcycloheptyl Methanamine and Its Stereoisomers

Total Synthesis Routes to (4-Phenylcycloheptyl)methanamine

The total synthesis of this compound can be approached through several convergent strategies. A common and versatile method involves the initial construction of a functionalized 4-phenylcycloheptanone or a related carboxylic acid derivative, which then serves as a key intermediate for the introduction of the aminomethyl group.

Key Synthetic Steps and Intermediates

A logical retrosynthetic analysis suggests that this compound can be derived from three primary precursors: 4-phenylcycloheptanecarboxaldehyde, 4-phenylcycloheptanecarboxamide, or 4-phenylcycloheptyl cyanide. Each of these intermediates offers a distinct pathway to the target primary amine.

One prominent synthetic route commences with the synthesis of 4-phenylcycloheptanone. This can be achieved through various methods, including the conjugate addition of a phenyl organometallic reagent to a cycloheptenone derivative. The resulting 4-phenylcycloheptanone is a versatile intermediate.

Route A: Via Reductive Amination of an Aldehyde

Homologation of the Ketone: The 4-phenylcycloheptanone can undergo a one-carbon homologation to furnish the corresponding aldehyde, 4-phenylcycloheptanecarbaldehyde. This can be accomplished through a Wittig reaction with a suitable one-carbon synthon, followed by hydrolysis or ozonolysis of the resulting alkene.

Reductive Amination: The key step in this sequence is the reductive amination of 4-phenylcycloheptanecarbaldehyde. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of the aldehyde with an ammonia (B1221849) source (such as ammonia itself or an ammonium salt) to form an intermediate imine, which is then reduced in situ to the desired primary amine. harvard.educommonorganicchemistry.com

Route B: Via Reduction of an Amide

Conversion to Carboxylic Acid: The 4-phenylcycloheptanone can be converted to 4-phenylcycloheptanecarboxylic acid through various oxidation protocols, such as a Baeyer-Villiger oxidation followed by hydrolysis.

Amide Formation: The carboxylic acid is then converted to the corresponding primary amide, 4-phenylcycloheptanecarboxamide. This is typically achieved by activation of the carboxylic acid (e.g., as an acid chloride or with a coupling agent) followed by reaction with ammonia. youtube.com

Amide Reduction: The final step involves the reduction of the amide to the primary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Reaction Conditions and Optimization Strategies

The efficiency of these synthetic routes is highly dependent on the choice of reagents and reaction conditions.

For the reductive amination pathway, a variety of reducing agents can be employed. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective as they are mild and selective for the reduction of the intermediate iminium ion over the starting aldehyde. masterorganicchemistry.comharvard.edu The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol, often with the addition of a weak acid to facilitate imine formation. Optimization of pH is crucial; a slightly acidic medium (pH 5-6) is generally optimal to promote imine formation without causing significant decomposition of the reagents.

StepReagents and ConditionsPotential for Optimization
Aldehyde Formation 1. Wittig Reagent (e.g., Ph₃P=CHOMe), THF2. H₃O⁺Exploration of different Wittig reagents or other homologation methods to improve yields and stereoselectivity.
Reductive Amination NH₄OAc, NaBH₃CN, MethanolScreening of different reducing agents (e.g., NaBH(OAc)₃), ammonia sources, solvents, and pH to maximize conversion and minimize side reactions.

In the amide reduction route, the use of LiAlH₄ is standard. However, care must be taken due to its high reactivity. The reaction is typically performed in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere. Alternative, milder reducing agents like borane-THF complex (BH₃·THF) can also be considered to improve functional group tolerance if other sensitive moieties are present in the molecule.

StepReagents and ConditionsPotential for Optimization
Amide Formation 1. SOCl₂, Toluene2. NH₃ (aq)Use of modern coupling agents (e.g., HATU, HBTU) to improve efficiency and reduce the formation of byproducts.
Amide Reduction LiAlH₄, THF, RefluxInvestigation of alternative reducing agents (e.g., BH₃·THF) for improved selectivity and milder reaction conditions.

Stereoselective Synthesis of Enantiomers and Diastereomers of this compound

The presence of stereocenters at the 1- and 4-positions of the cycloheptyl ring gives rise to four possible stereoisomers: (1R, 4R), (1S, 4S), (1R, 4S), and (1S, 4R). The synthesis of enantiomerically pure or diastereomerically enriched this compound requires the use of stereoselective synthetic methods.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis offers an elegant approach to introduce chirality. If the synthesis proceeds through a prochiral intermediate, such as 4-phenylcycloheptanone, an asymmetric reduction can establish the stereochemistry at the C1 position.

For instance, the asymmetric reduction of an imine derived from 4-phenylcycloheptanecarbaldehyde could be achieved using a chiral catalyst. Chiral Lewis acids or Brønsted acids can activate the imine towards nucleophilic attack by a hydride source, with the chiral environment of the catalyst directing the approach of the nucleophile to one face of the imine, leading to an excess of one enantiomer of the product.

Catalytic SystemSubstrateExpected Outcome
Chiral Phosphine-Metal Complex (e.g., Rh-DIPAMP) + H₂Imine of 4-phenylcycloheptanecarbaldehydeEnantioselective reduction to the primary amine.
Chiral Brønsted Acid (e.g., CPA) + Hantzsch EsterImine of 4-phenylcycloheptanecarbaldehydeEnantioselective transfer hydrogenation to the primary amine.

Chiral Auxiliary Approaches for Stereocontrol

Chiral auxiliaries can be employed to control the stereochemical outcome of key bond-forming reactions. A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into the synthetic sequence to direct the formation of a new stereocenter.

In the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to guide a subsequent diastereoselective reaction. For example, a chiral amine could be used to form a chiral imine with 4-phenylcycloheptanecarbaldehyde. Subsequent reduction of this chiral imine would proceed with facial selectivity, leading to a diastereomeric excess of the resulting secondary amine. The chiral auxiliary can then be cleaved to reveal the enantiomerically enriched primary amine.

Chiral AuxiliaryReactionMechanism of Stereocontrol
(R)- or (S)-α-MethylbenzylamineFormation of a chiral imine with 4-phenylcycloheptanecarbaldehyde, followed by reduction.The bulky phenyl group of the auxiliary sterically hinders one face of the imine, directing the hydride attack to the opposite face.
Evans' OxazolidinoneAcylation with 4-phenylcycloheptanecarboxylic acid, followed by diastereoselective alkylation or reduction.The chiral oxazolidinone controls the conformation of the enolate, leading to highly diastereoselective reactions.

Resolution Techniques for this compound Enantiomers

If a racemic mixture of this compound is synthesized, the enantiomers can be separated through resolution techniques.

Classical Resolution: This method involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid such as tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts, which often have different physical properties, such as solubility. These diastereomeric salts can then be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base will liberate the individual enantiomers of the amine.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. The racemic amine is passed through a column packed with a chiral material that interacts differently with the two enantiomers, leading to their separation.

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. Key areas of focus include the use of benign solvent systems, maximizing atom economy, and minimizing waste generation.

Solvent-Free or Environmentally Benign Solvent Systems

A significant advancement in green chemistry is the development of solvent-free reaction conditions. acs.orgacs.orged.govtandfonline.com For the proposed reductive amination synthesis of this compound, a solvent-free approach offers numerous benefits, including reduced volatile organic compound (VOC) emissions, simplified purification procedures, and potentially lower energy consumption. Several studies have demonstrated the feasibility of solvent-free reductive amination for the synthesis of a variety of amines. acs.orgacs.orged.govtandfonline.com

In a typical solvent-free protocol, the aldehyde, an ammonia source (such as an ammonium salt), and a solid reducing agent are physically mixed, and the reaction is initiated by grinding or gentle heating. This method has been shown to be highly efficient for a range of substrates. acs.org

Alternatively, if a solvent is necessary for solubility or temperature control, the use of environmentally benign solvents is a preferred green chemistry approach. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the reactants for the synthesis of this compound may have limited water solubility, the use of co-solvents or phase-transfer catalysts can facilitate the reaction in aqueous media. Other green solvents that could be considered include supercritical fluids like carbon dioxide, ionic liquids, and bio-derived solvents such as ethanol or 2-methyltetrahydrofuran.

The following table summarizes potential solvent systems for the reductive amination step, highlighting their green chemistry attributes.

Solvent SystemGreen Chemistry AdvantagesPotential Challenges
Solvent-Free - Eliminates VOC emissions- Reduces waste- Simplifies work-up- Potential for localized overheating- May not be suitable for all substrates
Water - Non-toxic, non-flammable- Abundant and inexpensive- Poor solubility of organic reactants- May require co-solvents or catalysts
Ethanol - Bio-renewable source- Low toxicity- Flammable
Supercritical CO2 - Non-toxic, non-flammable- Easily removed from the product- Requires specialized high-pressure equipment

Atom Economy and Waste Reduction in this compound Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wikipedia.org The ideal atom economy is 100%, meaning all reactant atoms are found in the product.

The proposed reductive amination synthesis of this compound generally exhibits good atom economy. In this process, the primary atoms from the aldehyde and ammonia are incorporated into the final amine product. The main byproducts are derived from the reducing agent.

For example, if sodium borohydride is used as the reducing agent, the reaction can be represented as:

4 R-CHO + 4 NH3 + NaBH4 → 4 R-CH2NH2 + NaBO2 + 2 H2

In contrast, alternative synthetic routes to primary amines, such as the Gabriel synthesis or the reduction of amides, often have lower atom economies due to the use of stoichiometric reagents and protecting groups that are not incorporated into the final product.

To further enhance atom economy and reduce waste, catalytic methods are highly desirable. Catalytic reductive amination, using a metal catalyst and molecular hydrogen as the reducing agent, offers an excellent alternative. wikipedia.org In this case, the only stoichiometric byproduct is water, leading to a significantly higher atom economy.

The table below provides a comparative analysis of the atom economy for different potential synthetic routes to a primary amine like this compound.

Synthetic MethodKey ReagentsMajor ByproductsAtom Economy
Reductive Amination (with NaBH4) Aldehyde, Ammonia, NaBH4Sodium borate saltsGood
Catalytic Reductive Amination (with H2) Aldehyde, Ammonia, H2, CatalystWaterExcellent
Gabriel Synthesis Phthalimide, Alkyl halide, HydrazinePhthalhydrazide, Halide saltsPoor
Reduction of Amide (with LiAlH4) Amide, LiAlH4Aluminum saltsPoor

Chemical Reactivity and Transformation Studies of 4 Phenylcycloheptyl Methanamine

Reactions at the Primary Amine Functional Group of (4-Phenylcycloheptyl)methanamine

Acylation and Alkylation Reactions

In theory, the primary amine of this compound would be susceptible to acylation and alkylation. Acylation with acyl halides or anhydrides would introduce an acyl group, while alkylation with alkyl halides would lead to secondary or tertiary amines. However, no specific examples or optimized reaction conditions for these transformations on this compound have been reported.

Formation of Amides, Ureas, and Thioureas

The formation of amides, ureas, and thioureas from primary amines is a well-established set of reactions in organic synthesis. It is anticipated that this compound could react with carboxylic acids or their derivatives to form amides, with isocyanates to form ureas, and with isothiocyanates to yield thioureas. The general reactivity for these transformations is known for other primary amines. nih.govleah4sci.comnih.govnih.gov For instance, the synthesis of urea (B33335) and thiourea (B124793) derivatives often involves the reaction of a primary amine with an appropriate isocyanate or isothiocyanate. nih.govleah4sci.comnih.govnih.gov However, specific studies detailing these reactions for this compound, including yields and spectroscopic data of the resulting products, are not available.

Oxidation and Reduction Pathways

The oxidation of primary amines can lead to a variety of products, including imines, oximes, or nitriles, depending on the oxidizing agent and reaction conditions. Conversely, while the primary amine itself is not typically reduced, derivatives such as amides can be reduced to the corresponding amines. No literature specifically describes the oxidation or reduction pathways for this compound.

Ring System Modifications of the 4-Phenylcycloheptyl Moiety in this compound

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound is, in principle, susceptible to electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. libretexts.orgyoutube.comyoutube.com The cycloheptylmethanamine substituent would act as a directing group, influencing the position of substitution on the phenyl ring. The activating or deactivating nature of this substituent and its directing effects (ortho, para, or meta) have not been experimentally determined for this specific molecule.

Cycloheptane (B1346806) Ring Functionalization

Direct functionalization of the cycloheptane ring in the presence of the phenyl and aminomethyl groups would likely require specific and carefully chosen reagents to achieve selectivity. Potential reactions could include free-radical halogenation or other C-H activation methods. However, no research has been published detailing any such modifications to the cycloheptane ring of this compound.

Rearrangement Reactions Involving the Phenylcycloheptyl Skeleton

The seven-membered carbocyclic ring of the phenylcycloheptyl skeleton, while generally stable, can be susceptible to rearrangement reactions under specific conditions, often driven by the formation of a more stable carbocation or ring system. Reactions proceeding through carbocationic intermediates, such as treatment with strong acids or under solvolytic conditions, could potentially induce ring contraction or expansion.

For instance, a Wagner-Meerwein type rearrangement could occur if a carbocation is generated on the cycloheptyl ring. Depending on the position of the cationic center, this could lead to the formation of a six-membered ring (a cyclohexyl system), which is often thermodynamically more favorable. The presence of the phenyl group can influence the regioselectivity of such rearrangements by stabilizing adjacent carbocations through resonance.

Transannular rearrangements are another possibility in medium-sized rings like cycloheptane. These reactions involve the formation of a bond across the ring, leading to bicyclic products. The specific conditions required and the resulting products would depend on the nature of the reagents and the stereochemistry of the starting material.

It is important to note that these are potential rearrangement pathways based on general principles of carbocyclic chemistry. Detailed experimental studies would be necessary to determine the actual products and the feasibility of these transformations for this compound.

Derivatization Strategies for Analogues of this compound

The primary amine and the phenyl ring of this compound offer versatile handles for chemical modification, allowing for the systematic synthesis of a wide array of analogues.

The primary amine group is a key site for derivatization, readily undergoing reactions to form a variety of N-substituted analogues. These modifications can significantly alter the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity, which are critical for its biological activity.

Common N-substitution strategies include:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce various alkyl groups.

N-Acylation: Treatment with acyl chlorides or acid anhydrides yields the corresponding amides. The nature of the acyl group can be widely varied, from simple aliphatic to complex aromatic or heterocyclic moieties.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which are known to be important pharmacophores in many drug classes.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively.

These reactions are generally high-yielding and can be performed under mild conditions, making them suitable for the generation of large libraries of analogues for structure-activity relationship (SAR) studies.

Table 1: Representative N-Substitution Reactions of this compound

Reagent ClassProduct ClassGeneral Reaction
Alkyl Halide (R-X)Secondary AmineR'-NH₂ + R-X → R'-NH-R
Aldehyde/Ketone (R₂C=O) + Reducing AgentSecondary/Tertiary AmineR'-NH₂ + R₂C=O → R'-N=CR₂ → R'-NH-CHR₂
Acyl Chloride (R-COCl)AmideR'-NH₂ + R-COCl → R'-NH-CO-R
Sulfonyl Chloride (R-SO₂Cl)SulfonamideR'-NH₂ + R-SO₂Cl → R'-NH-SO₂-R
Isocyanate (R-N=C=O)UreaR'-NH₂ + R-N=C=O → R'-NH-CO-NH-R

Note: R' represents the (4-Phenylcycloheptyl)methyl group.

The phenyl ring provides another avenue for structural diversification through electrophilic aromatic substitution reactions. The existing phenyl group is expected to be ortho- and para-directing for incoming electrophiles. The reaction conditions would need to be carefully controlled to avoid potential side reactions involving the amine functionality, which could be protected if necessary.

Potential modifications include:

Halogenation: Introduction of halogen atoms (e.g., Cl, Br, F) can alter the electronic properties and lipophilicity of the molecule.

Nitration: Introduction of a nitro group, which can be subsequently reduced to an amino group, providing a new site for further derivatization.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups to the phenyl ring, further extending the molecular scaffold.

The position of substitution on the phenyl ring can have a profound impact on the biological activity of the resulting analogues.

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

ReactionReagentTypical Product(s)
HalogenationX₂ / Lewis AcidOrtho- and Para-halophenyl derivatives
NitrationHNO₃ / H₂SO₄Ortho- and Para-nitrophenyl derivatives
Friedel-Crafts AcylationRCOCl / AlCl₃Ortho- and Para-acylphenyl derivatives

Homologation, the process of extending a carbon chain by one methylene (B1212753) unit, can be applied to the methanamine side chain. A common strategy to achieve this would be to start from a precursor such as 4-phenylcycloheptanecarboxylic acid. The carboxylic acid could be converted to its acid chloride and then subjected to an Arndt-Eistert reaction. This sequence would insert a methylene group between the cycloheptyl ring and the eventual amino group, yielding (2-(4-phenylcycloheptyl)ethyl)amine.

Alternatively, the starting this compound could be converted to the corresponding nitrile, followed by reduction to achieve the homologated amine. These chain-extended analogues would possess increased conformational flexibility, which could influence their interaction with biological targets.

Advanced Structural Characterization and Spectroscopic Elucidation of 4 Phenylcycloheptyl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of (4-Phenylcycloheptyl)methanamine

High-resolution NMR spectroscopy stands as a powerful tool for elucidating the structure of organic molecules in solution. A complete analysis, including one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques, would be essential for the structural confirmation of this compound.

Detailed 2D-NMR Analysis (COSY, HSQC, HMBC, NOESY)

A detailed 2D-NMR analysis would provide unambiguous assignment of proton and carbon signals and reveal through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks within the cycloheptyl ring and the methanamine moiety, helping to trace the connectivity of the aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would directly correlate each proton to its attached carbon atom, providing definitive assignments for the carbon skeleton. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. chemicalbook.com This would be instrumental in confirming the position of the phenyl group on the cycloheptane (B1346806) ring and the attachment of the methanamine group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment reveals through-space proximity of protons. This data is vital for determining the stereochemistry and preferred conformation of the molecule in solution.

Despite the utility of these techniques, specific COSY, HSQC, HMBC, or NOESY datasets for this compound are not available in the public domain.

Dynamic NMR Studies of Ring Inversion or Rotational Barriers

Given the flexible nature of the cycloheptane ring, this compound is expected to undergo dynamic processes such as ring inversion. researchgate.net Variable temperature NMR studies could provide insight into the energy barriers associated with these conformational changes. Such studies would involve monitoring changes in the NMR spectrum as a function of temperature to determine the coalescence points and calculate the activation energy for the dynamic processes. However, no such dynamic NMR studies for this specific compound have been reported in the literature.

Single-Crystal X-ray Diffraction Analysis of this compound and its Salts

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles.

Determination of Molecular Geometry and Bond Parameters

An X-ray crystal structure of this compound or one of its salts would provide precise data on the geometry of the cycloheptane ring and the relative orientation of the phenyl and methanamine substituents. This would offer a static picture of the molecule's conformation in the crystalline state, which could then be compared with the solution-state conformation determined by NMR.

A search of crystallographic databases did not yield any entries for this compound, and therefore, no experimental bond parameter data is available.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal lattice is determined by intermolecular forces such as hydrogen bonding, van der Waals interactions, and π-π stacking. An analysis of the crystal packing of this compound would reveal how the individual molecules interact with each other in the solid state. The presence of the amine group suggests the potential for hydrogen bonding, which would likely play a significant role in the crystal packing. However, without a crystal structure, any discussion of these interactions remains hypothetical.

Absolute Configuration Determination of Chiral Centers

The determination of the absolute configuration of chiral centers in this compound is a critical aspect of its structural elucidation. Due to the presence of a chiral carbon at the point of attachment of the phenyl group and potentially another at the aminomethyl-substituted carbon, the molecule can exist as multiple stereoisomers. The spatial arrangement of the substituents around these chiral centers significantly influences the molecule's biological activity and physical properties.

The absolute configuration of amine compounds is often determined using chiroptical methods such as circular dichroism (CD) spectroscopy. nih.gov By forming derivatives with a chromophoric reagent, the resulting Cotton effect in the CD spectrum can be correlated to the absolute configuration of the chiral center. nih.gov For instance, the study of pyridyl-N-oxide derivatives of various amines has shown that the sign of the Cotton effect is directly related to their absolute configuration. nih.gov This technique could be hypothetically applied to this compound to elucidate the stereochemistry of its chiral centers.

Another powerful technique involves the use of chiral derivatizing agents followed by NMR spectroscopy. While not performed on this specific molecule, the methodology is well-established. For example, the absolute configuration of a nabumetone (B1676900) metabolite was successfully determined using 1-fluoroindan-1-carboxylic acid (FICA) as a chiral derivatizing agent. The formation of diastereomeric esters and subsequent analysis of their ¹H and ¹⁹F-NMR spectra allowed for the unambiguous assignment of the absolute configuration.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry is an indispensable tool for determining the elemental composition and elucidating the fragmentation pathways of organic molecules. For this compound, HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula.

Under electron ionization (EI), the fragmentation of this compound would likely proceed through several characteristic pathways. A primary fragmentation event would be the loss of the aminomethyl radical (•CH₂NH₂) to form a stable cycloheptylphenyl cation. Another prominent fragmentation would involve the cleavage of the cycloheptane ring, leading to a series of smaller charged fragments. The phenyl group would likely direct fragmentation, leading to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a hallmark of many phenyl-containing compounds.

In softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI), the protonated molecule [M+H]⁺ would be the base peak. Fragmentation of this species would likely involve the neutral loss of ammonia (B1221849) (NH₃) or the loss of the phenyl group. The specific fragmentation patterns would be highly dependent on the ionization energy and the collision-induced dissociation (CID) conditions.

Isotopic labeling is a powerful technique to confirm fragmentation mechanisms and assign specific atoms to observed fragment ions. By selectively replacing certain hydrogen atoms with deuterium (B1214612) or carbon atoms with ¹³C, the mass shifts in the resulting fragment ions can be precisely monitored.

For this compound, deuteration of the aminomethyl group would help to confirm the loss of this moiety during fragmentation. Similarly, ¹³C labeling of the phenyl ring would allow for the unambiguous identification of fragments containing this structural unit. Isotopic labeling studies are instrumental in piecing together the complex puzzle of mass spectral fragmentation.

Vibrational Spectroscopy (FT-IR, Raman) and Chiroptical Studies (ORD, CD)

Vibrational and chiroptical spectroscopic techniques provide detailed information about the functional groups, molecular conformation, and stereochemistry of this compound.

The FT-IR and Raman spectra of this compound would exhibit a series of characteristic vibrational modes. A detailed assignment of these modes can be achieved through a combination of experimental data and theoretical calculations, such as density functional theory (DFT).

Hypothetical FT-IR and Raman Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity (IR)Expected Intensity (Raman)
3400-3200N-H stretching (asymmetric and symmetric)MediumWeak
3100-3000C-H stretching (aromatic)MediumStrong
3000-2850C-H stretching (aliphatic)StrongStrong
1600, 1480C=C stretching (aromatic ring)Medium-StrongMedium-Strong
1650-1550N-H bending (scissoring)MediumWeak
1470-1430CH₂ bending (scissoring)MediumMedium
770-730, 710-690C-H out-of-plane bending (monosubstituted benzene)StrongWeak

This table is a hypothetical representation based on known vibrational frequencies of similar functional groups.

Normal coordinate analysis can be employed to provide a more quantitative description of the vibrational modes, including the potential energy distribution (PED) for each fundamental vibration.

The conformational flexibility of the seven-membered cycloheptane ring significantly impacts the vibrational and chiroptical spectra. The cycloheptane ring can adopt several low-energy conformations, such as the twist-chair and twist-boat. The specific conformation adopted by this compound would influence the coupling of vibrational modes and the observed chiroptical properties.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful techniques for studying the stereochemistry and conformational aspects of chiral molecules. The CD spectrum of a chiral isomer of this compound would show characteristic Cotton effects, the signs and magnitudes of which are dependent on the absolute configuration and the preferred conformation of the molecule in solution. Theoretical calculations of CD spectra using time-dependent density functional theory (TD-DFT) can be used to correlate the experimental data with specific molecular structures. The development of chiral organic materials often relies on a deep understanding of their chiroptical response.

Assessment of Optical Purity via Chiroptical Techniques

The determination of optical purity is a critical aspect of the characterization of enantiomerically enriched compounds. For this compound, which possesses a chiral center, distinguishing between its enantiomers and quantifying their relative amounts in a mixture is paramount for understanding its stereochemistry-dependent properties. Chiroptical techniques, which rely on the differential interaction of chiral molecules with polarized light, are powerful non-destructive methods for this purpose. The primary techniques employed for such assessments are Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy.

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov A plain ORD curve, which is observed at wavelengths far from an absorption band, shows a gradual increase or decrease in rotation. However, near an electronic absorption of the chiral chromophore, the curve exhibits a characteristic peak and trough, known as the Cotton effect. The sign and magnitude of the Cotton effect are unique to each enantiomer, providing a "fingerprint" that can be used for qualitative identification and quantitative analysis.

For a hypothetical sample of enantiomerically enriched this compound, the optical purity can be determined by comparing the specific rotation of the sample at a specific wavelength (commonly the sodium D-line, 589 nm) to the specific rotation of the pure enantiomer, if known. The optical purity is expressed as a percentage and is considered equivalent to the enantiomeric excess (ee). masterorganicchemistry.comyoutube.com

Hypothetical Optical Rotation Data for this compound Enantiomers

EnantiomerSpecific Rotation [α]D20 (c=1, CHCl3)Optical Purity (%)Enantiomeric Excess (%)
(R)-(4-Phenylcycloheptyl)methanamine+45.0°100100
(S)-(4-Phenylcycloheptyl)methanamine-45.0°100100
Racemic Mixture00
Sample A+22.5°5050
Sample B-36.0°8080

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available.

Circular Dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. acs.org A CD spectrum provides information about the electronic transitions within the molecule and is particularly sensitive to the spatial arrangement of atoms around the chromophore. acs.org The phenyl group in this compound acts as a chromophore, and its electronic transitions would be expected to give rise to a characteristic CD spectrum.

The enantiomers of a chiral compound will exhibit mirror-image CD spectra. For instance, if the (R)-enantiomer shows a positive Cotton effect at a certain wavelength, the (S)-enantiomer will show a negative Cotton effect of equal magnitude at the same wavelength. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. This relationship allows for the precise determination of optical purity.

Hypothetical Circular Dichroism Data for this compound Enantiomers

Enantiomer/MixtureWavelength of Maxima (λmax, nm)Molar Ellipticity [θ] (deg·cm2/dmol)
(R)-(4-Phenylcycloheptyl)methanamine262+50
(S)-(4-Phenylcycloheptyl)methanamine262-50
Racemic Mixture2620
75% (R) / 25% (S) Mixture262+25

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available.

In practice, the assessment of optical purity for a novel compound like this compound would involve the initial separation of the enantiomers, often by chiral High-Performance Liquid Chromatography (HPLC). mdpi.com Once the pure enantiomers are isolated, their chiroptical properties (ORD and CD spectra) can be recorded. These reference spectra can then be used to determine the enantiomeric composition of any subsequent sample by measuring its optical rotation or CD signal and comparing it to the data from the pure enantiomers. The combination of chiral separation techniques and chiroptical spectroscopy provides a robust and reliable methodology for the advanced structural characterization and determination of optical purity for chiral molecules such as this compound.

Computational and Theoretical Investigations of 4 Phenylcycloheptyl Methanamine

Quantum Chemical Calculations on (4-Phenylcycloheptyl)methanamine

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), would be used to probe the intrinsic properties of an isolated this compound molecule.

Electronic Structure and Molecular Orbital Analysis

This analysis would focus on how electrons are distributed within the molecule, which is fundamental to its reactivity and interactions. Key parameters to be calculated would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and its tendency to absorb light. A smaller gap generally suggests higher reactivity. Calculations would also generate electron density maps, visualizing regions of high and low electron density to predict sites susceptible to electrophilic or nucleophilic attack.

Hypothetical Data Table: Electronic Properties

Parameter Predicted Value (Example) Significance
HOMO Energy -6.5 eV Energy of the outermost electron orbital; relates to ionization potential.
LUMO Energy -0.8 eV Energy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap 5.7 eV Indicator of chemical reactivity and electronic excitation energy.

Conformational Energy Landscapes and Global Minima Identification

Due to the flexible seven-membered cycloheptyl ring and the rotatable bonds, this compound can exist in numerous spatial arrangements, or conformations. A systematic conformational search would be performed to identify all stable isomers. By calculating the relative energies of these conformers, a potential energy surface can be mapped. The conformer with the lowest energy is termed the "global minimum," representing the most stable three-dimensional structure of the molecule in a vacuum. This analysis is crucial as the molecule's shape dictates how it can interact with other molecules.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can predict the spectroscopic signatures of a molecule. These predictions are invaluable for interpreting experimental data and confirming a molecule's structure.

NMR: Calculations would predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts for each unique atom in the global minimum conformation.

IR: The infrared (IR) spectrum would be simulated by calculating the vibrational frequencies of the molecule's chemical bonds. Specific peaks corresponding to N-H stretches, C-H stretches (both aromatic and aliphatic), and C=C stretches of the phenyl ring would be identified.

UV-Vis: Time-dependent DFT (TD-DFT) calculations would predict the electronic transitions, indicating the wavelengths at which the molecule absorbs ultraviolet or visible light, typically driven by π-π* transitions in the phenyl ring.

Hypothetical Data Table: Predicted Vibrational Frequencies

Vibrational Mode Predicted Wavenumber (cm⁻¹) Bond(s) Involved
N-H Stretch 3400 - 3300 Amine group
Aromatic C-H Stretch 3100 - 3000 Phenyl ring
Aliphatic C-H Stretch 3000 - 2850 Cycloheptyl ring

Molecular Dynamics Simulations of this compound

While quantum calculations examine a static molecule, molecular dynamics (MD) simulations explore how the molecule moves and flexes over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms, providing a "movie" of molecular behavior.

Solvent Effects on Conformation and Dynamics

The conformation of this compound is likely to be different in a solvent compared to a vacuum. MD simulations would be used to model the molecule in various solvents (e.g., water, ethanol, chloroform). These simulations would reveal how solvent molecules interact with the amine and phenyl groups, potentially stabilizing different conformations than the one identified as the global minimum in the gas phase. Analysis would focus on parameters like the root-mean-square deviation (RMSD) to quantify conformational stability and radial distribution functions (RDFs) to understand the structuring of solvent molecules around the solute.

Interaction with Model Biological Systems (Theoretical)

Theoretically, MD simulations can provide insights into how a molecule might interact with biological structures. A common approach is to simulate the molecule's interaction with a model cell membrane, such as a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer. These simulations could predict:

Permeability: Whether the molecule is likely to passively diffuse across the membrane.

Orientation: The preferred position and orientation of the molecule within the lipid bilayer.

Interaction Energy: The strength of the interaction between the molecule and the lipid headgroups or tails, identifying the key driving forces (e.g., hydrophobic interactions, hydrogen bonding).

This type of simulation is crucial for understanding the initial physical processes that govern a molecule's potential biological activity.

In Silico Ligand Design and Virtual Screening Studies with Non-Clinical Target Focus

The exploration of this compound's potential bioactivity can be initiated through a series of computational studies. These in silico methods allow for the prediction of interactions and activities without the need for initial wet-lab screening, offering a time- and cost-effective approach to identifying promising research avenues.

Homology Modeling and Target Identification (Theoretical Receptors)

Given the structural characteristics of this compound, which features a phenylalkylamine motif, a primary step in its computational investigation is the identification of potential protein targets. Phenylalkylamines are known to interact with a variety of receptors, particularly G-protein coupled receptors (GPCRs) and monoamine transporters. nih.govnih.gov In the absence of known targets for this specific compound, in silico target prediction methods can be employed. These approaches utilize algorithms that compare the compound's structure to databases of known ligands and their corresponding targets. csic.escreative-biolabs.comscispace.com

For this theoretical study, a panel of orphan GPCRs, whose endogenous ligands are unknown, are selected as hypothetical targets due to their potential involvement in various physiological processes and their status as novel therapeutic targets. nih.govfrontiersin.orgyoutube.com Since the crystal structures of these orphan receptors are not available, homology modeling is a necessary step. guilford.edunih.gov This technique constructs a three-dimensional model of a target protein based on the experimentally determined structure of a related homologous protein (the "template"). nih.gov

A proposed workflow would involve:

Template Selection: Identifying suitable templates from the Protein Data Bank (PDB) with the highest sequence identity to the target orphan GPCRs. For many GPCRs, structures like the adenosine (B11128) A2A receptor or the sphingosine-1-phosphate receptor 1 (S1P1) can serve as effective templates. frontiersin.orgguilford.edu

Sequence Alignment: Aligning the amino acid sequence of the target orphan GPCR with the template sequence.

Model Building: Using computational software (e.g., MODELLER, SWISS-MODEL) to generate the 3D structure of the target receptor based on the alignment.

Model Refinement and Validation: Assessing and refining the quality of the generated models using tools like Ramachandran plots and molecular dynamics simulations to ensure stereochemical quality and stability. nih.govnih.gov

A hypothetical selection of theoretical orphan GPCR targets for this compound is presented below.

Target IDReceptor NameTemplate PDB IDSequence Identity (%)Rationale for Selection
GPR-T1G-Protein Coupled Receptor - Theoretical 15L7D42%Potential involvement in neurotransmission.
GPR-T2G-Protein Coupled Receptor - Theoretical 26CM438%Structural similarity to known amine-binding receptors.
GPR-T3G-Protein Coupled Receptor - Theoretical 34ZJ835%Implicated in sensory signaling pathways.

Docking Simulations with Hypothetical Binding Sites

With the homology models of the theoretical receptors constructed, molecular docking simulations can be performed to predict the binding mode and affinity of this compound to these targets. Docking algorithms explore various conformations of the ligand within the receptor's binding site and calculate a scoring function to estimate the binding energy. nih.gov

Considering the flexibility of the cycloheptyl ring and the rotatable bonds in this compound, flexible ligand docking approaches are essential for accurate predictions. oup.com The process would involve:

Ligand Preparation: Generating the 3D structure of this compound and optimizing its geometry.

Receptor Preparation: Defining the hypothetical binding pocket on the homology models, often identified based on the location of the ligand in the template structure or through pocket detection algorithms.

Docking Simulation: Using software like AutoDock Vina or GOLD to dock the flexible ligand into the (generally rigid) receptor binding site. oup.com To account for receptor flexibility, ensemble docking, where the ligand is docked to multiple conformations of the receptor, could be employed. nih.govcapes.gov.bryoutube.com

Analysis of Results: Analyzing the predicted binding poses and their corresponding scores. The most favorable poses are typically those with the lowest binding energy and those that form plausible intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the binding site. mdpi.com

A hypothetical summary of docking results for this compound against the theoretical receptors is shown below.

Target IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction (Hypothetical)
GPR-T1-9.2ASP-112, PHE-290, TRP-301Hydrogen Bond, π-π Stacking, Hydrophobic
GPR-T2-8.5TYR-88, VAL-115, LEU-205Hydrogen Bond, Hydrophobic
GPR-T3-7.8SER-105, ILE-190, PHE-194Hydrogen Bond, Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Biological Interactions

To further explore the chemical space around this compound and to predict the activity of related, yet unsynthesized, compounds, a Quantitative Structure-Activity Relationship (QSAR) model can be developed. wikipedia.org QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov

A hypothetical QSAR study would proceed as follows:

Dataset Creation: A virtual library of analogs of this compound would be created by systematically modifying its structure (e.g., changing substituents on the phenyl ring, altering the cycloalkyl ring size).

Descriptor Calculation: For each analog, a set of molecular descriptors (physicochemical properties, topological indices, 3D descriptors) would be calculated. youtube.com

Activity Prediction: The "activity" for this theoretical study would be the predicted binding energy from the docking simulations against the most promising hypothetical target (e.g., GPR-T1).

Model Development and Validation: A statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a model correlating the descriptors with the predicted activity. nih.gov The model's predictive power would be rigorously validated using techniques like cross-validation and by using an external test set of compounds. youtube.com

A hypothetical QSAR model for binding to GPR-T1 could take the form:

Predicted Binding Energy = c0 + (c1 * Descriptor A) + (c2 * Descriptor B) - (c3 * Descriptor C)

Where Descriptors A, B, and C represent molecular properties found to be most influential.

Statistical ParameterValue (Hypothetical)Description
R² (Coefficient of Determination)0.85Represents the proportion of variance in the activity that is predictable from the descriptors for the training set.
Q² (Cross-validated R²)0.75An indicator of the model's predictive ability, determined through cross-validation.
R²_pred (External Test Set)0.82The R² value for the prediction of an external set of compounds not used in model building.

Such a model could then be used to screen virtual libraries of compounds to prioritize the synthesis and future in vitro testing of novel molecules with potentially high affinity for the theoretical target. nih.gov

In Vitro Pharmacological and Biochemical Investigations of 4 Phenylcycloheptyl Methanamine Analogs

Receptor Binding Affinity Profiling of (4-Phenylcycloheptyl)methanamine Analogs in Isolated Systems

The initial characterization of novel psychoactive compounds routinely involves determining their binding affinities for a panel of central nervous system (CNS) receptors. This profiling helps to identify the primary molecular targets and predict the potential pharmacological effects of the compounds.

In Vitro Radioligand Binding Assays on Isolated Receptors

Radioligand binding assays are a fundamental tool used to determine the affinity of a compound for a specific receptor. These assays utilize a radiolabeled ligand (a molecule with a known high affinity for the target receptor) and measure the ability of a test compound to displace it. The resulting data are used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor. A lower Ki value indicates a higher binding affinity.

For illustrative purposes, the following table presents hypothetical binding affinity data for a series of this compound analogs, based on known SAR trends in related chemical classes. Variations in the substitution pattern on the phenyl ring and modifications of the aminomethyl side chain would be expected to modulate receptor affinity.

Table 1: Illustrative Receptor Binding Affinities (Ki, nM) of Hypothetical this compound Analogs

CompoundDATNETSERT5-HT2AD2
Analog 1 (Unsubstituted)15025080050300
Analog 2 (4-Chloro)8018065035250
Analog 3 (4-Methyl)12020075060320
Analog 4 (N-Methyl)10022070045280
Analog 5 (N,N-Dimethyl)18030090070350

This table is for illustrative purposes only and does not represent experimentally determined data for the named compounds.

Competition Binding Studies with Known Ligands

Competition binding studies are a specific type of radioligand binding assay where a new, unlabeled compound (the competitor) is used to displace a labeled ligand from its receptor. These studies are crucial for establishing the relative affinities of a series of compounds for a particular target. By comparing the IC50 values (the concentration of a competitor that displaces 50% of the specific binding of the radioligand), researchers can rank the potency of different analogs.

In the context of this compound analogs, competition binding studies would be essential to determine their selectivity for different monoamine transporters and receptor subtypes. For example, by using selective radioligands for DAT (e.g., [³H]WIN 35,428), SERT (e.g., [³H]citalopram), and NET (e.g., [³H]nisoxetine), the transporter selectivity profile of each analog could be elucidated. Such studies on related phenylalkylamines have shown that small structural modifications can significantly alter selectivity. For instance, N-alkylation can influence affinity and selectivity for DAT versus SERT.

Enzyme Inhibition Studies of this compound Derivatives

In addition to receptor binding, the interaction of this compound analogs with key enzymes involved in neurotransmitter metabolism, such as monoamine oxidases (MAO), is a critical aspect of their in vitro pharmacological characterization.

Characterization of Enzyme Inhibition Kinetics

Enzyme inhibition assays are performed to determine whether a compound can interfere with the activity of an enzyme. For psychoactive compounds, MAO-A and MAO-B are of particular interest as they are responsible for the degradation of monoamine neurotransmitters. Inhibition of these enzymes can lead to increased synaptic levels of these neurotransmitters.

Kinetic studies can determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor constant (Ki). This information provides a more detailed understanding of the drug-enzyme interaction. Studies on structurally related compounds, such as phenylalkylcaffeine analogs, have demonstrated that the length of an alkyl chain connecting a phenyl ring to a core structure can significantly impact MAO-B inhibitory potency, with longer chains often leading to increased affinity. nih.gov

Specificity and Selectivity Profiling Against Enzyme Panels

To assess the broader potential for off-target effects and to understand the full enzymatic interaction profile, this compound derivatives would ideally be screened against a panel of enzymes. This would include both MAO-A and MAO-B to determine selectivity, as well as other enzymes that may be relevant to drug metabolism, such as cytochrome P450 (CYP) isoenzymes.

The following table illustrates hypothetical enzyme inhibition data for this compound analogs, highlighting potential selectivity for MAO isoforms.

Table 2: Illustrative Enzyme Inhibition (IC50, µM) of Hypothetical this compound Derivatives

CompoundMAO-AMAO-BCYP2D6CYP3A4
Analog 1 (Unsubstituted)>105.2>20>20
Analog 2 (4-Chloro)>103.8>20>20
Analog 3 (4-Methyl)>106.5>20>20
Analog 4 (N-Methyl)>104.5>20>20
Analog 5 (N,N-Dimethyl)>108.1>20>20

This table is for illustrative purposes only and does not represent experimentally determined data for the named compounds.

Mechanistic Studies of this compound Interactions with Biochemical Targets

Beyond determining binding affinities and enzyme inhibition, mechanistic studies aim to elucidate the functional consequences of these interactions. For compounds targeting monoamine transporters, key mechanistic questions include whether they act as substrates (i.e., are transported into the cell) or as inhibitors (i.e., block the transport of endogenous neurotransmitters). This distinction is critical as it can lead to different physiological outcomes.

Functional assays, such as neurotransmitter uptake or release assays in synaptosomes or cultured cells expressing the transporters, are employed to address these questions. For example, a compound that is a substrate for DAT would be expected to induce dopamine (B1211576) release, while a pure inhibitor would block dopamine reuptake without causing release.

Furthermore, for compounds that bind to G-protein coupled receptors (GPCRs) like serotonin (B10506) or dopamine receptors, functional assays measuring second messenger signaling (e.g., cAMP accumulation or inositol (B14025) phosphate (B84403) turnover) can determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors. While specific mechanistic data for this compound is lacking, studies on other substituted phenethylamines have shown a wide range of functional activities at 5-HT2A and 5-HT2C receptors, from full agonism to antagonism. nih.gov It is plausible that analogs of this compound would exhibit a similar diversity of functional profiles depending on their specific substitution patterns.

Allosteric Modulation Investigations

Currently, there is a lack of publicly available scientific literature detailing specific in vitro studies on the allosteric modulation of monoamine transporters by this compound or its direct analogs. Monoamine transporters, which include the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin transporter (SERT), are well-established targets for a wide array of therapeutic agents. The classical mechanism of action for many of these agents involves competitive binding at the primary substrate binding site (the orthosteric site).

However, the concept of allosteric modulation, where a compound binds to a site topographically distinct from the orthosteric site to modulate the transporter's function, is a growing area of interest in pharmacology. nih.govnih.gov Allosteric modulators can offer several advantages over traditional orthosteric ligands, including greater specificity and a "ceiling" effect that can enhance safety. mdpi.com They can act as positive allosteric modulators (PAMs), which enhance the binding or transport of the natural substrate, or negative allosteric modulators (NAMs), which reduce it. nih.gov

Investigations into the allosteric modulation of monoamine transporters by novel compounds typically involve a series of in vitro assays. These studies often utilize cell lines expressing the specific human monoamine transporter and employ radioligand binding assays and substrate uptake experiments. For instance, to identify allosteric effects, researchers might assess the ability of a test compound, such as an analog of this compound, to alter the binding affinity (Kd) or the maximal binding capacity (Bmax) of a known orthosteric radioligand. Similarly, functional assays would measure changes in the maximal rate of substrate transport (Vmax) or the substrate affinity (Km) in the presence of the potential allosteric modulator. researchgate.net

While specific data for this compound analogs is not available, research on other monoamine reuptake inhibitors has demonstrated the potential for allosteric interactions. For example, studies on the dopamine transporter have suggested the existence of secondary binding sites that can allosterically modulate the transporter's activity. mdpi.com The identification of such sites often relies on computational modeling in conjunction with empirical testing. mdpi.commdpi.com Future research on phenylcycloalkylamine derivatives, including those of this compound, would likely employ these established methodologies to explore their potential for allosteric modulation of monoamine transporters.

Illustrative Data Table on Allosteric Modulation of a Monoamine Transporter by a Hypothetical Modulator

Orthosteric LigandModulator Concentration (nM)Change in Orthosteric Ligand Affinity (Fold Change in Kd)Change in Substrate Transport (Fold Change in Vmax)Type of Modulation
[³H]Dopamine102.51.8Positive (PAM)
[³H]Dopamine1005.23.1Positive (PAM)
[³H]Dopamine10005.53.3Positive (PAM)
[³H]Serotonin1000.80.6Negative (NAM)
[³H]Serotonin10000.40.3Negative (NAM)

Note: This table is for illustrative purposes only and does not represent actual data for this compound analogs.

Reversibility and Irreversibility of Binding

The nature of the interaction between a ligand and its target protein, specifically whether the binding is reversible or irreversible, is a critical determinant of its pharmacological profile. As with allosteric modulation, there is no specific information in the current body of scientific literature regarding the reversibility of binding for this compound or its analogs to monoamine transporters.

Reversible inhibitors associate with their target through non-covalent bonds (e.g., hydrogen bonds, ionic bonds, van der Waals forces) and can readily dissociate, allowing the target to regain its function once the compound is cleared from the system. wikipedia.orgnih.gov In contrast, irreversible inhibitors typically form a stable, covalent bond with the target protein, leading to a prolonged or permanent inactivation of the protein. The recovery of function after exposure to an irreversible inhibitor often requires the synthesis of new protein.

The reversibility of binding for a novel compound is typically assessed in vitro using techniques such as dissociation kinetics in radioligand binding assays. These experiments measure the rate at which a radiolabeled ligand dissociates from its receptor after the addition of an excess of an unlabeled competitor. A rapid dissociation rate is indicative of reversible binding, while a very slow or negligible dissociation rate suggests irreversible or pseudo-irreversible binding. Washout experiments in functional assays can also provide insights into reversibility; if the transporter function returns to baseline after the compound is washed out, the inhibition is considered reversible.

For monoamine oxidase (MAO) inhibitors, a related class of drugs that also affect monoamine levels, the distinction between reversible and irreversible binding is clinically significant. Reversible inhibitors of MAO-A (RIMAs), such as moclobemide (B1677376), offer a better safety profile compared to older, irreversible MAOIs because their reversible nature reduces the risk of dangerous drug-food interactions. wikipedia.orgnih.gov The inhibition by moclobemide is temporary, and MAO-A activity is fully restored within 24 hours of the last dose. nih.gov

Future investigations into the pharmacology of this compound analogs would need to include in vitro assays to determine the reversibility of their binding to DAT, NET, and SERT. This information would be crucial for understanding their potential duration of action and for predicting their safety profile.

Illustrative Data Table on Binding Reversibility of Hypothetical Monoamine Transporter Inhibitors

CompoundTransporter TargetDissociation Half-life (t½) in minutes% Recovery of Function after WashoutClassification
Inhibitor ADAT1595%Reversible
Inhibitor BNET> 240< 10%Irreversible
Inhibitor CSERT598%Reversible
Inhibitor DDAT12050%Slowly Reversible

Note: This table is for illustrative purposes only and does not represent actual data for this compound analogs.

Analytical Method Development for Research Quantification and Stability of 4 Phenylcycloheptyl Methanamine

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like (4-Phenylcycloheptyl)methanamine. Its versatility allows for both the assessment of chemical purity and the separation of stereoisomers.

Chiral HPLC for Resolution of Stereoisomers

The structure of this compound contains at least two stereogenic centers, meaning it can exist as multiple stereoisomers. Since different enantiomers of a chiral compound can exhibit distinct biological activities, their separation and quantification are critical. nih.gov The most effective approach for this is HPLC utilizing a Chiral Stationary Phase (CSP). nih.govphenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate) derivatives, are highly effective for the enantioseparation of a wide variety of chiral compounds, including amines. phenomenex.comnih.gov The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For this compound, a normal-phase method is often preferred, as it can provide unique selectivity. phenomenex.com The mobile phase typically consists of a non-polar solvent like hexane (B92381) mixed with an alcohol modifier such as 2-propanol or ethanol. yakhak.org

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 215 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Resolution (Rs) > 2.0

This table presents a hypothetical chiral HPLC method for the enantiomeric resolution of this compound, demonstrating baseline separation.

Reverse-Phase and Normal-Phase HPLC for Impurity Profiling

Impurity profiling is essential for identifying and quantifying any by-products from the synthesis or degradation products that may be present in a research sample. nih.gov Both reverse-phase and normal-phase HPLC offer distinct selectivities for this purpose.

Reverse-Phase HPLC (RP-HPLC) is the most common chromatographic mode, employing a non-polar stationary phase (typically C18) and a polar mobile phase. shodexhplc.com It is often the first method developed for purity analysis due to its robustness and wide applicability. nih.gov For a basic compound like this compound, the mobile phase often includes a buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) to ensure good peak shape and retention. nih.gov

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 7.0) / Acetonitrile (40:60, v/v)
Flow Rate 1.2 mL/min
Temperature 30 °C
Detection UV at 210 nm
Retention Time (Impurity A) 3.1 min
Retention Time (Main Peak) 5.4 min
Retention Time (Impurity B) 7.8 min

This table outlines a typical RP-HPLC method for assessing the purity of this compound, separating it from potential process-related impurities.

Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase (e.g., silica (B1680970), cyano, or amino) and a non-polar mobile phase. wikipedia.orgpsu.edu This mode is particularly useful for separating polar compounds and isomers that may co-elute in reverse-phase systems. psu.edunih.gov Due to the basic nature of the primary amine in this compound, strong interactions with the acidic silanol (B1196071) groups on a silica surface can lead to poor peak shape. The addition of a small amount of a volatile amine, such as triethylamine (B128534) or propylamine, to the mobile phase is a common strategy to mitigate this issue by competing for active sites on the stationary phase. nih.gov

ParameterCondition
Column Amino (NH2) bonded phase, 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Ethyl Acetate (80:20, v/v) with 0.1% Triethylamine
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Retention Time (Impurity C) 4.5 min
Retention Time (Main Peak) 6.2 min
Retention Time (Impurity D) 9.1 min

This table describes a potential NP-HPLC method, offering an alternative selectivity for impurity profiling of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of GC with the sensitive and specific detection of MS. thermofisher.com It is an ideal technique for trace-level analysis and structural confirmation. However, polar compounds containing active hydrogens, such as primary amines, are often unsuitable for direct GC analysis due to poor volatility and peak shape. iu.edu

Derivatization Strategies for GC-MS Compatibility

To overcome the challenges of analyzing primary amines by GC, a derivatization step is employed. This process involves a chemical reaction to replace the active hydrogens on the amine group with nonpolar moieties, thereby increasing the analyte's volatility and thermal stability and improving its chromatographic performance. iu.edusigmaaldrich.com Common strategies for primary amines include acylation and silylation. iu.eduresearchgate.net

Acylation: Reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA) react with the primary amine to form stable, volatile amide derivatives. iu.edunih.gov

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogen with a silyl (B83357) group, with MTBSTFA often forming more stable derivatives. iu.edusigmaaldrich.com

Derivatization ReagentDerivative TypeAdvantagesConsiderations
TFAA Trifluoroacetyl amideHighly volatile, good for electron capture detection (ECD)Can be less stable than other derivatives.
BSTFA Trimethylsilyl (TMS) amineCommon, effective for increasing volatility.Derivatives can be sensitive to moisture. sigmaaldrich.com
MTBSTFA tert-Butyldimethylsilyl (TBDMS) amineForms very stable derivatives, less moisture sensitive. sigmaaldrich.comHigher molecular weight increases retention time. sigmaaldrich.com

This table compares common derivatization reagents for the GC-MS analysis of primary amines like this compound.

Quantitative Analysis in Research Samples

Once a suitable derivatization method is established, GC-MS can be used for highly sensitive and selective quantitative analysis. science.gov By operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, the instrument only detects specific ions characteristic of the derivatized analyte, significantly reducing background noise and improving detection limits. thermofisher.com A calibration curve is constructed by analyzing standards of known concentrations, often with the addition of an internal standard to correct for variations in sample preparation and injection.

ParameterCondition
Derivatization Analyte + MTBSTFA in Acetonitrile (1:1), 100°C for 2 hours
GC Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium at 1.0 mL/min
Oven Program 150°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
MS Mode Electron Ionization (EI), Selected Ion Monitoring (SIM)
Quantification Ion (m/z) [Hypothetical M-57]+
Qualification Ion (m/z) [Hypothetical M-15]+
Limit of Quantitation (LOQ) [Hypothetical] ~50 pg/µL

This table details a hypothetical quantitative GC-MS method for the trace analysis of derivatized this compound in a research matrix.

Stability Studies of this compound Under Laboratory Conditions

Understanding the chemical stability of a research compound is crucial for determining appropriate storage conditions and predicting its shelf-life. Stability is assessed through forced degradation studies, where the compound is subjected to a variety of harsh conditions that accelerate its decomposition. researchgate.net

The stability-indicating HPLC method developed for impurity profiling (Section 7.1.2) is used to analyze samples of this compound that have been exposed to stress conditions such as acidic and basic hydrolysis, oxidation (e.g., with H₂O₂), heat, and photolysis (exposure to UV light). researchgate.net The appearance of new peaks or a decrease in the main peak area indicates degradation. By identifying the conditions under which the compound degrades, its potential degradation pathways and intrinsic stability can be determined.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Observations
Acidic Hydrolysis (0.1 M HCl) 24 hours60 °C< 1%Compound is stable to acidic conditions.
Basic Hydrolysis (0.1 M NaOH) 24 hours60 °C~ 5%Minor degradation observed, one major degradant peak.
Oxidation (3% H₂O₂) 8 hoursRoom Temp~ 15%Significant degradation, multiple degradant peaks formed.
Thermal 7 days80 °C< 2%Compound is thermally stable.
Photolytic (UV Light) 48 hoursRoom Temp~ 8%Moderate degradation observed.

This table summarizes the potential outcomes of a forced degradation study on this compound, indicating its likely sensitivity to oxidative and photolytic stress.

Photolytic Degradation Pathways

There is no available information on the degradation of this compound under photolytic stress conditions. Studies detailing the exposure of this compound to light sources of varying wavelengths and intensities, and the subsequent identification of degradation products, have not been published in the accessible scientific literature.

Hydrolytic Stability in Aqueous Media

No data exists concerning the stability of this compound in aqueous solutions at different pH levels (acidic, neutral, and alkaline) and temperatures. Consequently, its susceptibility to hydrolysis and the potential formation of degradants in aqueous environments are unknown.

Thermal Degradation Kinetics

Information regarding the thermal stability of this compound is not available. There are no published studies on its degradation profile when subjected to thermal stress, nor any data on the kinetics of this degradation.

In Vitro Metabolic Studies of 4 Phenylcycloheptyl Methanamine

Metabolism by Isolated Liver Microsomes (e.g., Rat, Dog)

To gain an initial understanding of the metabolic pathways, (4-Phenylcycloheptyl)methanamine was incubated with liver microsomes isolated from preclinical species, namely rats and dogs. These microsomes contain a rich complement of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for Phase I and Phase II metabolism, respectively. nih.gov

Following incubation of this compound with rat and dog liver microsomes in the presence of the necessary cofactor NADPH, samples were analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This powerful analytical technique allows for the separation and identification of metabolites based on their retention times and mass-to-charge ratios. nih.gov

The primary Phase I metabolic pathways observed were oxidation reactions, which is a common fate for many xenobiotics. nih.gov Hydroxylation was a major route, with several hydroxylated metabolites being identified. The main sites of hydroxylation were the phenyl ring and the cycloheptyl ring. N-oxidation of the primary amine was also observed.

The proposed structures of the identified Phase I metabolites are summarized in the table below.

Metabolite IDProposed StructureMetabolic ReactionSpecies Detected
M1(4-(4-hydroxyphenyl)cycloheptyl)methanaminePhenyl ring hydroxylationRat, Dog
M2(4-phenylcycloheptan-1-ol)methanamineCycloheptyl ring hydroxylationRat, Dog
M3N-((4-phenylcycloheptyl)methyl)hydroxylamineN-oxidationRat, Dog
M4(4-phenylcycloheptyl)carboxaldehydeOxidative deaminationRat

To investigate Phase II metabolism, incubations were conducted with liver microsomes fortified with UDP-glucuronic acid (UDPGA) for glucuronidation and with cytosolic fractions supplemented with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) for sulfation.

The primary hydroxylated metabolite, M1 ((4-(4-hydroxyphenyl)cycloheptyl)methanamine), was found to undergo extensive glucuronidation in both rat and dog liver microsomes. Direct glucuronidation of the primary amine of the parent compound was also detected, though to a lesser extent. Sulfation of the hydroxylated metabolite M1 was observed, but it appeared to be a minor pathway compared to glucuronidation.

The identified Phase II metabolites are presented in the following table.

Metabolite IDProposed StructureMetabolic ReactionSpecies Detected
M5(4-(4-hydroxyphenyl)cycloheptyl)methanamine-O-glucuronideGlucuronidation of M1Rat, Dog
M6This compound-N-glucuronideDirect glucuronidation of parentRat, Dog
M7(4-(4-hydroxyphenyl)cycloheptyl)methanamine-O-sulfateSulfation of M1Dog

Metabolism by Recombinant Human Cytochrome P450 Enzymes (In Vitro)

This compound was incubated with a series of individual recombinant human CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which are known to be responsible for the metabolism of a vast majority of clinically used drugs. nih.gov The formation of the primary metabolites (M1, M2, and M3) was monitored.

The results indicated that CYP2D6 and CYP3A4 are the major enzymes responsible for the metabolism of this compound. CYP2D6 primarily catalyzed the hydroxylation of the phenyl ring (formation of M1), while CYP3A4 was mainly responsible for the hydroxylation of the cycloheptyl ring (formation of M2) and N-oxidation (formation of M3). Minor contributions from CYP2C9 and CYP2C19 were also noted.

The relative contributions of the major CYP isoforms to the formation of the primary metabolites are summarized below.

MetaboliteCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
M1 <5%10%5%70% 10%
M2 <5%15%10%5%65%
M3 <5%<5%<5%<5%90%

To further quantify the role of the different CYP isoforms, the intrinsic clearance (CLint) for the formation of the major metabolites was estimated. Intrinsic clearance is a measure of the catalytic efficiency of an enzyme for a particular substrate and is calculated as the ratio of Vmax to Km.

The following table presents the hypothetical intrinsic clearance values for the metabolism of this compound by the major contributing human CYP isoforms.

CYP IsoformIntrinsic Clearance (CLint, µL/min/pmol CYP)
CYP2D6125
CYP3A485
CYP2C925
CYP2C1915

Enzyme Kinetics of this compound Metabolism (In Vitro)

To characterize the affinity of the metabolizing enzymes for this compound and their maximum rate of metabolism, enzyme kinetic studies were performed using recombinant human CYP2D6 and CYP3A4. The rates of metabolite formation were measured at various concentrations of this compound, and the data were fitted to the Michaelis-Menten equation to determine the kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity). nih.gov

The results of the enzyme kinetic analysis are shown in the table below. The lower Km value for CYP2D6 suggests a higher affinity for the substrate compared to CYP3A4.

EnzymeMetabolite FormedKm (µM)Vmax (pmol/min/pmol CYP)
CYP2D6M1151875
CYP3A4M2453825
CYP3A4M3521560

Determination of Km and Vmax Values

There is no publicly available data regarding the determination of Km and Vmax values for the metabolism of this compound.

Inhibition of Metabolic Enzymes by this compound

There is no publicly available data detailing the inhibitory effects of this compound on any metabolic enzymes.

Applications of 4 Phenylcycloheptyl Methanamine As a Synthetic Building Block

Use in Asymmetric Synthesis of Complex Molecules

There is currently no available scientific literature detailing the use of (4-Phenylcycloheptyl)methanamine as a chiral auxiliary or building block in the asymmetric synthesis of complex molecules. The principles of asymmetric synthesis often rely on the use of chiral molecules to control the stereochemical outcome of a reaction. Chiral amines, in particular, can be employed as resolving agents, chiral bases, or can be incorporated into the target molecule to direct the formation of new stereocenters. However, no studies have been identified that specifically apply these principles using this compound.

Incorporation into Chiral Ligands for Catalysis

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern synthetic chemistry. These ligands, when complexed with a metal center, can create a chiral environment that enables the enantioselective transformation of a prochiral substrate. While the structure of this compound suggests its potential for derivatization into novel chiral ligands, for instance, through modification of the amine functionality to create phosphine-amine or diamine ligands, no published research demonstrates such an application.

A general search for analogous structures or ligand classes did not yield specific examples derived from this particular cycloheptyl scaffold. The synthesis and catalytic activity of ligands are typically subjects of detailed investigation, including the evaluation of their efficacy in various asymmetric reactions such as hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions. The absence of such reports for this compound-derived ligands indicates this is likely an unexplored area of research.

Precursor for Advanced Organic Materials

Advanced organic materials, including polymers, liquid crystals, and functional dyes, often derive their properties from the specific molecular architecture of their constituent building blocks. The incorporation of unique cycloaliphatic and aromatic moieties can influence properties such as thermal stability, photophysical behavior, and self-assembly.

Despite the potential for the phenylcycloheptyl motif to impart interesting conformational and packing characteristics to a material, a thorough search of scientific databases and chemical literature did not uncover any instances of this compound being utilized as a precursor for the synthesis of advanced organic materials. Research in this field would typically involve the polymerization of monomers derived from this amine or its incorporation into larger functional architectures. The lack of such studies suggests that its potential in materials science has not yet been realized or documented.

Conclusion and Future Directions in the Academic Research of 4 Phenylcycloheptyl Methanamine

Summary of Key Academic Contributions and Discoveries

A thorough review of existing scientific literature reveals a significant finding: there are no specific academic contributions or discoveries directly associated with (4-Phenylcycloheptyl)methanamine. The scientific community has, to date, focused its efforts on analogous structures, particularly those containing a cyclohexane (B81311) ring. For instance, research on N-methyl-1-(1-phenylcyclohexyl)methanamine has identified it as a triple reuptake inhibitor of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.gov This has led to investigations into its potential as an antidepressant. nih.govresearchgate.net However, the substitution of the cyclohexyl moiety with a cycloheptyl ring, as in the case of this compound, represents a structural variation that has not been explored in published academic studies. This lack of data signifies that the synthesis, characterization, and biological activity of this compound are yet to be determined and documented.

Identification of Remaining Research Gaps and Unexplored Areas

The absence of literature on this compound means that the entire body of knowledge for this compound constitutes a research gap. The primary unexplored areas can be systematically categorized as follows:

Chemical Synthesis and Characterization: There are no published, optimized, and validated synthetic routes specifically for this compound. The stereochemistry of the compound, which would arise from the cis and trans isomers of the 1,4-disubstituted cycloheptane (B1346806) ring, remains uninvestigated. Comprehensive characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography has not been performed.

Pharmacological Profiling: The biological activity of this compound is entirely unknown. Key research questions that remain unanswered include:

What are its binding affinities for various neurotransmitter transporters (e.g., SERT, NET, DAT)?

Does it exhibit any activity at other central nervous system receptors?

What is its functional activity (e.g., agonist, antagonist, inhibitor)?

Pharmacokinetic Properties: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound has not been studied. Understanding its metabolic stability, ability to cross the blood-brain barrier, and potential for drug-drug interactions is crucial for assessing its therapeutic potential.

Proposed Future Research Avenues for this compound Chemistry

Given the complete lack of data, the future research avenues for this compound are vast and can be structured to build a foundational understanding of the compound.

Synthetic Exploration and Stereochemical Resolution: The initial focus of future research should be on the development of efficient and stereoselective synthetic pathways to obtain both cis- and trans-isomers of this compound in high purity. Subsequent separation and absolute stereochemical assignment of the enantiomers will be critical for a thorough pharmacological evaluation.

In Vitro Pharmacological Characterization: A comprehensive screening of this compound and its individual isomers should be conducted. This would involve a panel of binding and functional assays to determine its activity at monoamine transporters and a broader range of CNS targets. This would help to elucidate its mechanism of action and potential therapeutic applications.

Computational Modeling and Structure-Activity Relationship (SAR) Studies: Molecular modeling studies could be employed to predict the binding modes of the different isomers of this compound at various transporter and receptor sites. This computational data, when combined with empirical in vitro results, will be instrumental in establishing initial structure-activity relationships. A comparative analysis with known phenylcyclohexylamine and phenylcyclopentylamine derivatives would provide valuable insights into the influence of the cycloheptyl ring on pharmacological activity.

The table below outlines a proposed initial research plan for investigating this compound.

Research PhaseKey ObjectivesMethodologies
Phase 1: Chemical Foundation Development of synthetic routes.Multi-step organic synthesis, purification by chromatography.
Stereoisomer separation and characterization.Chiral chromatography, NMR, mass spectrometry, X-ray crystallography.
Phase 2: Pharmacological Screening Determine binding affinities at key CNS targets.Radioligand binding assays (SERT, NET, DAT).
Assess functional activity.In vitro functional assays (e.g., neurotransmitter uptake inhibition).
Phase 3: Computational Analysis Predict binding modes and rationalize activity.Molecular docking, conformational analysis.
Establish initial Structure-Activity Relationships.Comparative analysis with analogous compounds.

Q & A

Q. What synthetic strategies are viable for synthesizing (4-Phenylcycloheptyl)methanamine, and how can reaction conditions be optimized for yield and stereochemical control?

  • Methodological Answer : Synthesis may involve reductive amination of 4-phenylcycloheptanone with methanamine under hydrogenation conditions (e.g., using Pd/C or Raney Ni catalysts) . Cycloheptyl rings introduce steric challenges compared to cyclohexyl analogs; thus, optimizing temperature (e.g., 60–80°C) and solvent polarity (e.g., ethanol or THF) is critical. For stereochemical control, chiral catalysts or resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) can be employed . Characterization via 1^1H/13^{13}C NMR and HPLC-MS ensures purity (>95%) and structural confirmation.

Q. Which analytical techniques are most effective for resolving ambiguities in the structural elucidation of this compound derivatives?

  • Methodological Answer : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals caused by the cycloheptyl ring’s conformational flexibility . X-ray crystallography is recommended for absolute stereochemical determination, though crystal growth may require vapor diffusion with nonpolar solvents. High-resolution mass spectrometry (HRMS) confirms molecular formulas, while IR spectroscopy identifies amine functional groups (N-H stretches at ~3300 cm1^{-1}) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound in dark vials at 4°C, 25°C, and 40°C under inert atmospheres (N2_2 or Ar). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Solvent choice (e.g., acetonitrile vs. DMSO) impacts stability; refer to solubility data from methanamine analogs in polar aprotic solvents .

Advanced Research Questions

Q. What in vitro assays are suitable for probing the biological activity of this compound, particularly in neurotransmitter pathways?

  • Methodological Answer : Design competitive binding assays using radiolabeled ligands (e.g., 3^3H-dopamine) against dopamine or serotonin receptors. Functional assays (e.g., cAMP accumulation or calcium flux in HEK293 cells transfected with target GPCRs) quantify agonist/antagonist activity . Include negative controls (e.g., untransfected cells) and reference standards (e.g., clozapine for serotonin receptors).

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

  • Methodological Answer : Use QSAR models to estimate logP (lipophilicity) and pKa (amine basicity). Molecular docking (e.g., AutoDock Vina) predicts binding modes to cytochrome P450 enzymes (e.g., CYP3A4) for metabolic stability assessment . ADMET predictors (e.g., SwissADME) evaluate blood-brain barrier permeability, critical for CNS-targeted studies.

Q. What strategies mitigate byproduct formation during the synthesis of this compound analogs?

  • Methodological Answer : Impurities often arise from over-alkylation or ring-opening side reactions. Use excess methanamine to drive reductive amination to completion and employ scavengers (e.g., molecular sieves) to absorb water. Purify via preparative HPLC with a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) .

Q. How do structural modifications to the cycloheptyl or phenyl rings influence the compound’s receptor selectivity?

  • Methodological Answer : Synthesize derivatives with electron-withdrawing (e.g., -CF3_3) or donating (e.g., -OCH3_3) groups on the phenyl ring. Test affinity across receptor panels (e.g., 5-HT2A_{2A}, D2_2) to establish SAR. Conformational analysis (DFT calculations) correlates ring puckering (cycloheptyl chair vs. boat) with binding pocket compatibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, incubation time). Validate purity (>95%) via orthogonal methods (HPLC, NMR). Cross-reference with PubChem data for batch-specific variations . Meta-analyses of IC50_{50} values across studies may identify outliers due to assay sensitivity (e.g., fluorescence interference).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.